1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine
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Overview
Description
1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C12H17N3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-benzimidazole, ethyl iodide, and isopropylamine.
Alkylation: The first step involves the alkylation of 1H-benzimidazole with ethyl iodide to introduce the ethyl group at the nitrogen atom.
Substitution: The next step involves the substitution of the hydrogen atom at the 2-position with an isopropyl group using isopropylamine.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine can be compared with other benzimidazole derivatives, such as:
1-Ethyl-1H-benzimidazol-2-ylamine: Similar structure but lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
2-Ethyl-1-methyl-1H-benzimidazol-5-ylamine: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
1-Ethyl-2-methyl-1H-benzimidazol-5-ylamine: Similar to the previous compound but with a different substitution pattern, affecting its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-ethyl-2-propan-2-ylbenzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-4-15-11-6-5-9(13)7-10(11)14-12(15)8(2)3/h5-8H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCMANFVGOTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)N=C1C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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